(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone
Overview
Description
The compound (4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone
is a complex organic molecule that contains several functional groups including a pyrazole ring, an oxazole ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of electronegative atoms such as nitrogen, oxygen, and fluorine would likely result in a highly polar molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms and polar functional groups would likely result in a compound that is soluble in polar solvents .
Scientific Research Applications
Anticancer and Antimicrobial Properties
- Anticancer Activity: Compounds similar to the specified chemical have been studied for their potential in anticancer therapy. For instance, a study found that specific heterocyclic compounds with similar structural elements exhibited significant potency against cancer cell lines, underscoring their potential in cancer treatment (Katariya, Vennapu & Shah, 2021).
- Antimicrobial Effects: These compounds have also demonstrated notable in vitro antibacterial and antifungal activities. This suggests their usefulness in developing new antimicrobial agents to combat various pathogenic strains (Sivakumar et al., 2021).
Molecular Structure and Docking Studies
- Structural Analysis: Detailed spectroanalytical techniques, including FT-IR, NMR, and mass spectrometry, have been employed to elucidate the structures of these compounds. This is crucial for understanding their chemical behavior and potential applications (Vyas et al., 2014).
- Molecular Docking: Molecular docking studies are integral to predicting how these compounds might interact with biological targets. This information is vital for drug design and understanding the mechanism of action of potential pharmaceuticals (Hafez, El-Gazzar & Al-Hussain, 2016).
Synthesis Methods
- Microwave-Assisted Synthesis: Advanced synthesis methods, such as microwave irradiation, have been used to create these compounds. This approach often results in higher yields, environmental friendliness, and reduced reaction times, making it a valuable technique in chemical research (Ravula et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N4O2/c20-12-3-1-10(2-4-12)18(29)28-6-5-14(26-28)16-8-15(27-30-16)17-13(21)7-11(9-25-17)19(22,23)24/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBDEUUUXJRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CC(=N2)C3=CC(=NO3)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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